2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide
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Overview
Description
2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to a class of heterocyclic compounds that are known for their diverse biological activities and their utility in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide involves multiple steps, typically starting with the formation of the pyrimido[5,4-b]indole core. Key intermediates include 3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indole and 4-chlorobenzyl amine. The final step typically involves the acylation of the intermediate with an acetyl chloride derivative under controlled reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods may employ more efficient catalytic processes to enhance yield and reduce reaction times. These processes often use robust catalysts and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, which might be useful in further functionalizing the molecule for specific applications.
Reduction: : Reduction reactions can be employed to modify functional groups within the molecule.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Various halides, nucleophiles like amines or alcohols.
Major Products Formed
Scientific Research Applications
Chemistry
The compound's complex structure makes it an interesting subject for synthetic chemists aiming to explore new reaction mechanisms and pathways.
Biology
It may have potential as a bioactive molecule, interacting with various biological targets due to its unique structural features.
Medicine
Preliminary research could suggest its utility as a lead compound in drug discovery, possibly targeting specific enzymes or receptors involved in disease pathways.
Industry
Its stability and reactivity could make it useful in materials science, perhaps in the development of new polymers or coatings.
Mechanism of Action
The exact mechanism of action for 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide would depend on its specific application. Generally, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, which are the subject of ongoing research.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, this particular molecule stands out due to its specific substitution pattern and the presence of both a pyrimidine and an indole moiety. Similar compounds might include other pyrimidine-indole derivatives, which also exhibit significant biological activities but differ in their substitution patterns and specific applications.
Conclusion
2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide is a multifaceted compound with potential applications across several fields. Its complex structure and reactivity make it a valuable subject for further research and development, offering numerous possibilities for scientific advancement.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-18-7-12-23-22(13-18)25-26(27(34)31(17-30-25)15-20-5-3-2-4-6-20)32(23)16-24(33)29-14-19-8-10-21(28)11-9-19/h2-13,17H,14-16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDYBSUNYPSUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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